molecular formula C23H23F3N4O B2715884 Azepan-1-yl(7-methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone CAS No. 1251543-08-4

Azepan-1-yl(7-methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone

Cat. No. B2715884
CAS RN: 1251543-08-4
M. Wt: 428.459
InChI Key: UIUGDWPPSYCNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl(7-methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H23F3N4O and its molecular weight is 428.459. The purity is usually 95%.
BenchChem offers high-quality Azepan-1-yl(7-methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(7-methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis and Detection of Azepane Isomers

A study reported the identification of new compounds, including azepane isomers of AM-2233 and AM-1220, during a survey of unregulated drugs. These compounds were characterized using various analytical techniques, suggesting interest in the chemical analysis and detection of azepane derivatives in forensic toxicology (Nakajima et al., 2012).

Anticancer Activity

Research on naphthyridine derivatives, closely related to the structure of interest, showed that these compounds could induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mode of action suggests potential for development as anticancer agents (Kong et al., 2018).

Synthesis of Cyclopentenone Derivatives

The synthesis of trans-4,5-disubstituted cyclopentenone derivatives using aza-Piancatelli rearrangement highlights the utility of azepane and related compounds in organic synthesis, providing a method for generating complex molecular architectures (Reddy et al., 2012).

Photolysis of Aryl Azides

A study on the photolysis of aryl azides to produce azepine derivatives underlines the importance of understanding light-induced reactions involving azepane-based compounds, which could have implications in material science and organic synthesis (Purvis et al., 1984).

Inhibition of Protein Kinase B

Novel azepane derivatives were identified as inhibitors of protein kinase B (PKB), with implications for the development of new therapeutic agents targeting cancer and other diseases. The research demonstrates the potential medicinal chemistry applications of azepane derivatives (Breitenlechner et al., 2004).

properties

IUPAC Name

azepan-1-yl-[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O/c1-15-9-10-18-20(29-17-8-6-7-16(13-17)23(24,25)26)19(14-27-21(18)28-15)22(31)30-11-4-2-3-5-12-30/h6-10,13-14H,2-5,11-12H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUGDWPPSYCNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(7-methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone

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